![molecular formula C13H11ClFNO3S2 B2959390 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide CAS No. 1020970-59-5](/img/structure/B2959390.png)
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide
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Description
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as "compound X" in scientific literature. This compound has been of interest to researchers due to its potential use as a therapeutic agent for various diseases.
Scientific Research Applications
Antiviral and Antitumor Applications
Thiophene derivatives have shown promise in antiviral and antitumor applications due to their ability to interact with biological targets involved in these diseases .
Antimicrobial Activity
These compounds have been found to possess high antimicrobial activity against various infections, making them valuable in the development of new antimicrobial agents .
Pharmaceutical Industry
Thiophene derivatives are of great interest in pharmaceutical research for their therapeutic properties and potential use in drug development .
Agrochemical Applications
In the agrochemical industry, thiophene derivatives serve as intermediates and active ingredients in products designed to protect crops .
Material Science
These compounds are utilized in material science for their properties as semiconductors, solar cells, organic field-effect transistors, and electroluminescents .
Corrosion Inhibitors
Thiophene derivatives are also used as corrosion inhibitors in industrial chemistry, helping to protect materials from degradation .
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c14-11-5-6-13(20-11)21(18,19)8-12(17)16-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBVUMNMMXQZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide |
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